3-methoxy-4-(7-phenylheptoxy)aniline
Overview
Description
m-Anisidine, 4-((7-phenylheptyl)oxy)-: is an organic compound with the molecular formula C20H27NO2 . It is a derivative of m-anisidine, where the methoxy group is substituted with a 4-((7-phenylheptyl)oxy) group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((7-phenylheptyl)oxy)- typically involves the reaction of m-anisidine with 7-phenylheptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Anisidine, 4-((7-phenylheptyl)oxy)- can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anisidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its therapeutic potential as a drug candidate due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((7-phenylheptyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
m-Anisidine: The parent compound with a methoxy group.
p-Anisidine: An isomer with the methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Comparison:
- Compared to its isomers, this compound exhibits different reactivity and potential applications due to the steric and electronic effects of the substituent group.
m-Anisidine, 4-((7-phenylheptyl)oxy)-: is unique due to the presence of the 4-((7-phenylheptyl)oxy) group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
15382-77-1 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-methoxy-4-(7-phenylheptoxy)aniline |
InChI |
InChI=1S/C20H27NO2/c1-22-20-16-18(21)13-14-19(20)23-15-9-4-2-3-6-10-17-11-7-5-8-12-17/h5,7-8,11-14,16H,2-4,6,9-10,15,21H2,1H3 |
InChI Key |
UEGAQGKWTVLZBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-77-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((7-phenylheptyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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